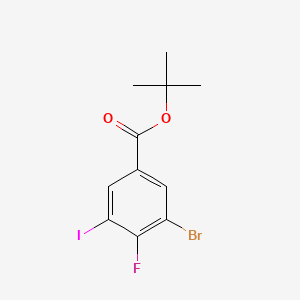![molecular formula C11H20BF3KNO2 B13471922 Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a cyclohexyl ring, which is further modified with a tert-butoxycarbonyl-protected amine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide typically involves the following steps:
Protection of the amine group: The amine group on the cyclohexyl ring is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) derivative.
Formation of the trifluoroborate: The protected amine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroborate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Typically involves palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like ethanol or water.
Deprotection: Commonly uses acids like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Suzuki-Miyaura coupling: Produces biaryl or aryl-alkyl compounds.
Deprotection: Yields the free amine derivative of the cyclohexyl ring.
科学的研究の応用
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring specific structural motifs.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide in chemical reactions involves the following:
Suzuki-Miyaura coupling: The trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Deprotection: The tert-butoxycarbonyl group is cleaved under acidic conditions, releasing the free amine.
類似化合物との比較
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium phenoxide: Another base used in various organic reactions.
Potassium acetate: Commonly used in organic synthesis as a base and catalyst.
Uniqueness
Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide is unique due to its combination of a protected amine and a trifluoroborate group, which allows it to participate in a wide range of chemical reactions while maintaining stability under various conditions.
特性
分子式 |
C11H20BF3KNO2 |
|---|---|
分子量 |
305.19 g/mol |
IUPAC名 |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h8-9H,4-7H2,1-3H3,(H,16,17);/q-1;+1 |
InChIキー |
FQGONLUNLNJBIH-UHFFFAOYSA-N |
正規SMILES |
[B-](C1CCC(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


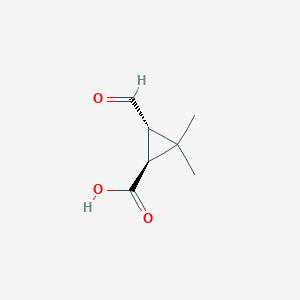

![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
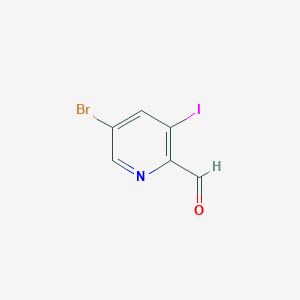
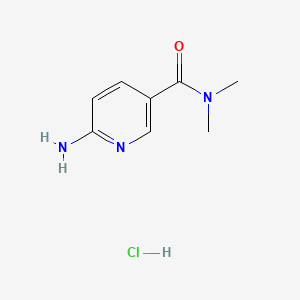
![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)
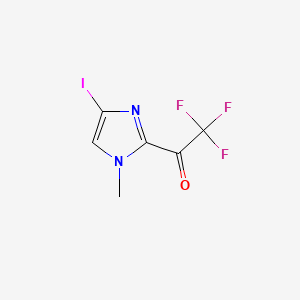



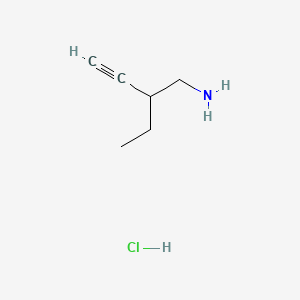
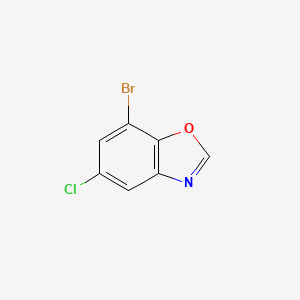
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
